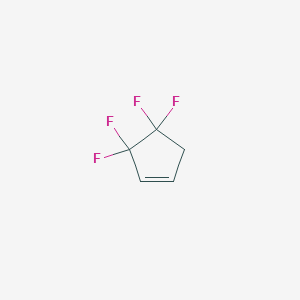
3,3,4,4-Tetrafluorocyclopent-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,4,4-Tetrafluorocyclopent-1-ene is a fluorinated cyclopentene derivative characterized by the presence of four fluorine atoms attached to the cyclopentene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4-Tetrafluorocyclopent-1-ene typically involves the fluorination of cyclopentene derivatives. One common method is the reaction of cyclopentene with elemental fluorine or fluorinating agents such as sulfur tetrafluoride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure selective fluorination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where cyclopentene is fluorinated using a fluorine gas stream. This method allows for better control over reaction parameters and scalability. The product is then purified using distillation or recrystallization techniques to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 3,3,4,4-Tetrafluorocyclopent-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding fluorinated cyclopentanones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce fluorinated cyclopentanes.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide.
Major Products:
Oxidation: Fluorinated cyclopentanones.
Reduction: Fluorinated cyclopentanes.
Substitution: Fluorinated cyclopentene derivatives with nucleophilic groups.
Aplicaciones Científicas De Investigación
3,3,4,4-Tetrafluorocyclopent-1-ene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where fluorine atoms can mimic hydrogen atoms and alter the biological activity of molecules.
Medicine: Explored for its potential use in the development of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism of action of 3,3,4,4-Tetrafluorocyclopent-1-ene involves its interaction with molecular targets through its fluorinated structure. The presence of fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. Additionally, the electron-withdrawing nature of fluorine can influence the compound’s reactivity and stability in chemical reactions.
Comparación Con Compuestos Similares
3,3,4,4-Tetrafluorocyclopentane: Similar in structure but lacks the double bond present in 3,3,4,4-Tetrafluorocyclopent-1-ene.
3,3,4,4-Tetrafluorocyclopent-2-ene: Similar fluorination pattern but with the double bond in a different position.
3,3,4,4-Tetrafluorocyclopent-1,3-dione: Contains additional carbonyl groups, leading to different reactivity and applications.
Uniqueness: this compound is unique due to its specific fluorination pattern and the presence of a double bond, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
5239-56-5 |
|---|---|
Fórmula molecular |
C5H4F4 |
Peso molecular |
140.08 g/mol |
Nombre IUPAC |
3,3,4,4-tetrafluorocyclopentene |
InChI |
InChI=1S/C5H4F4/c6-4(7)2-1-3-5(4,8)9/h1-2H,3H2 |
Clave InChI |
CDMBKGOLHDZGGI-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC(C1(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![13H-dibenzo[b,i]phenothiazine](/img/structure/B14749919.png)
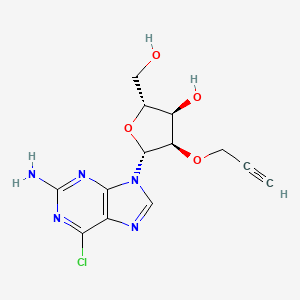
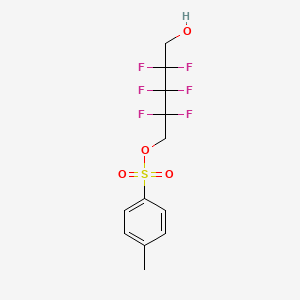
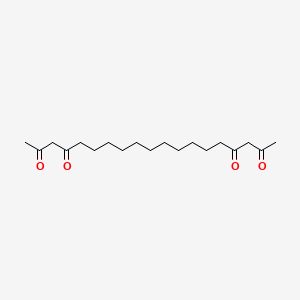
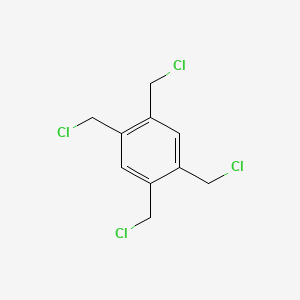
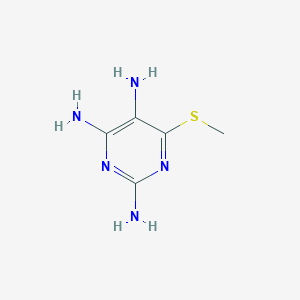
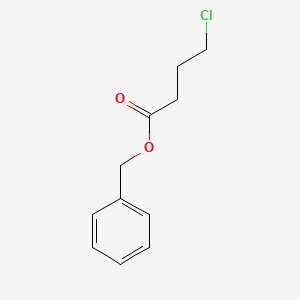


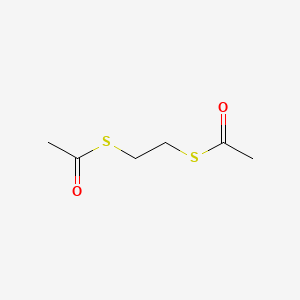
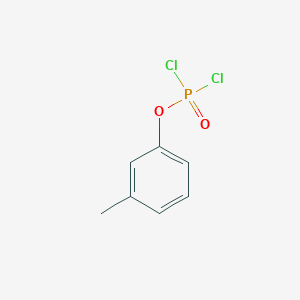
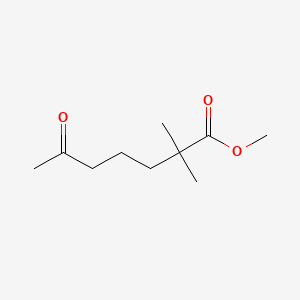
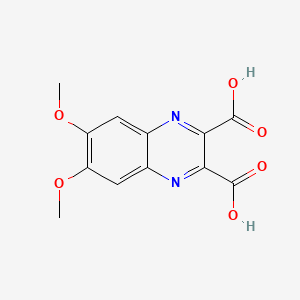
![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1-(2-methylpropyl)-2-oxoquinoline-4-carboxylate;hydrochloride](/img/structure/B14750007.png)
